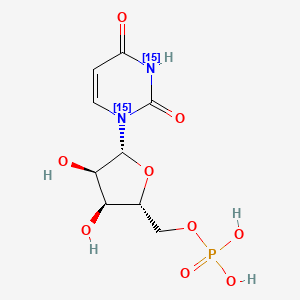![molecular formula C9H10N2O5 B12407905 1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407905.png)
1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine nucleosides These compounds are characterized by a pyrimidine base attached to a ribosyl or deoxyribosyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrimidine derivatives and sugar moieties.
Glycosylation Reaction: The key step involves the glycosylation reaction, where the pyrimidine base is attached to the sugar moiety. This reaction is often catalyzed by Lewis acids or other suitable catalysts.
Protecting Groups: Protecting groups are used to protect reactive functional groups during the synthesis. These groups are later removed to yield the final product.
Purification: The final compound is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to carry out the glycosylation reaction on a large scale.
Automated Purification Systems: Advanced purification systems are employed to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with enzymes.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may:
Inhibit Enzymes: It can inhibit the activity of certain enzymes, affecting metabolic pathways.
Bind to Receptors: The compound may bind to specific receptors, modulating cellular signaling pathways.
Interfere with DNA/RNA: It can interact with nucleic acids, affecting replication and transcription processes.
Comparaison Avec Des Composés Similaires
1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione can be compared with other similar compounds, such as:
Uridine: A pyrimidine nucleoside with a similar structure but different functional groups.
Cytidine: Another pyrimidine nucleoside with distinct biological properties.
Thymidine: A nucleoside involved in DNA synthesis with a different sugar moiety.
Propriétés
Formule moléculaire |
C9H10N2O5 |
|---|---|
Poids moléculaire |
226.19 g/mol |
Nom IUPAC |
1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10N2O5/c1-4-6(13)7(14)8(16-4)11-3-2-5(12)10-9(11)15/h2-3,6-8,13-14H,1H2,(H,10,12,15)/t6?,7-,8+/m0/s1 |
Clé InChI |
WMIBCMZGMYGWHB-ZHFSPANRSA-N |
SMILES isomérique |
C=C1C([C@@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O |
SMILES canonique |
C=C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


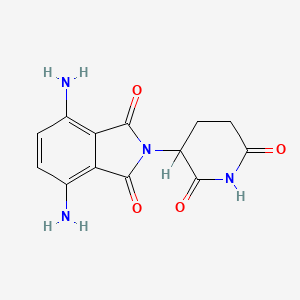
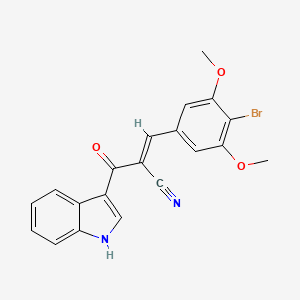
![[(E)-[1-(3,4-dichlorophenyl)-3-imidazol-1-ylpropylidene]amino]thiourea](/img/structure/B12407830.png)
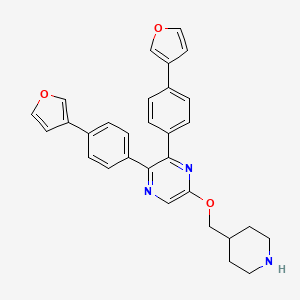
![2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12407838.png)
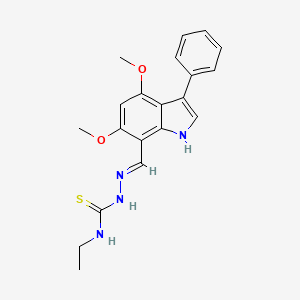
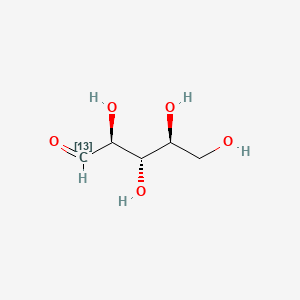
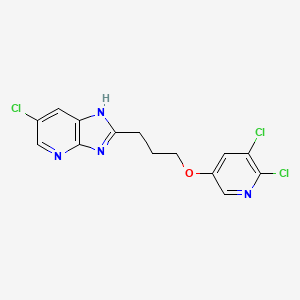
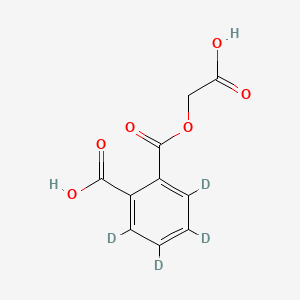
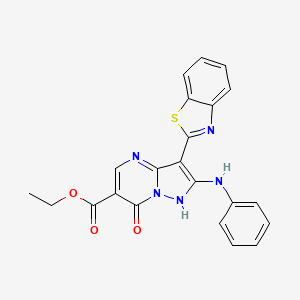
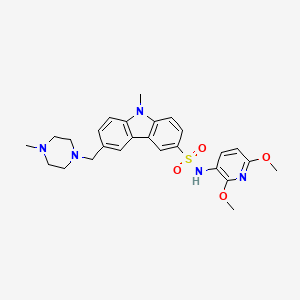
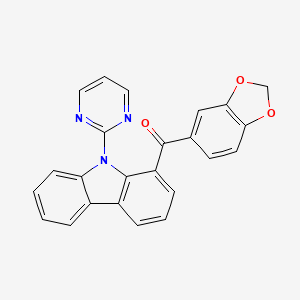
![2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile](/img/structure/B12407898.png)
